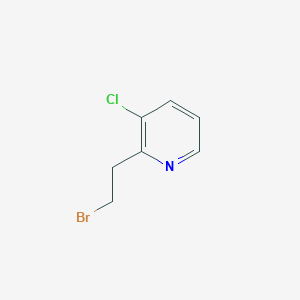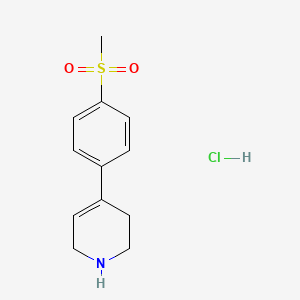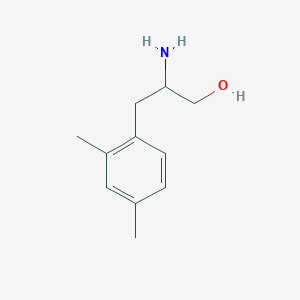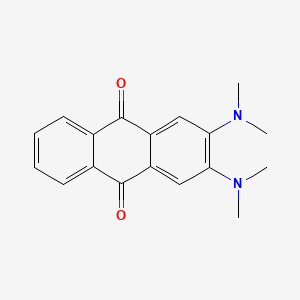
2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine group, an iodine atom, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura cross-coupling reaction, where a brominated pyrazole–azetidine hybrid is reacted with boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an iodine atom.
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine: Similar but with a chlorine atom instead of an iodine atom.
Uniqueness
2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with fluorine or chlorine. This can lead to different biological activities and applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C9H8F3IN2 |
|---|---|
Poids moléculaire |
328.07 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F3IN2/c10-9(11,12)6-1-7(13)8(15-4-6)5-2-14-3-5/h1,4-5,14H,2-3H2 |
Clé InChI |
SBDBGYZIKCXFSZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C(C=C(C=N2)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)


![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)


![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)


